Cas no 2034227-84-2 (2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide)

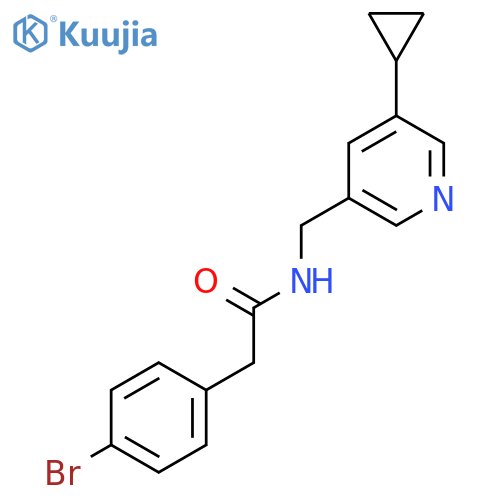

2034227-84-2 structure

商品名:2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide

2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide

- F6573-4813

- 2-(4-bromophenyl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

- 2034227-84-2

- AKOS032469625

- 2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide

-

- インチ: 1S/C17H17BrN2O/c18-16-5-1-12(2-6-16)8-17(21)20-10-13-7-15(11-19-9-13)14-3-4-14/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,20,21)

- InChIKey: XZYYXELUEGBAGA-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)CC(NCC1=CN=CC(=C1)C1CC1)=O

計算された属性

- せいみつぶんしりょう: 344.05243g/mol

- どういたいしつりょう: 344.05243g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6573-4813-5μmol |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 5μmol |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4813-3mg |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 3mg |

$94.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4813-2mg |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 2mg |

$88.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4813-4mg |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 4mg |

$99.0 | 2023-09-07 | ||

| Life Chemicals | F6573-4813-10mg |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 10mg |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4813-50mg |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 50mg |

$240.0 | 2023-09-07 | ||

| Life Chemicals | F6573-4813-75mg |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 75mg |

$312.0 | 2023-09-07 | ||

| Life Chemicals | F6573-4813-20μmol |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 20μmol |

$118.5 | 2023-09-07 | ||

| Life Chemicals | F6573-4813-1mg |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 1mg |

$81.0 | 2023-09-07 | ||

| Life Chemicals | F6573-4813-20mg |

2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide |

2034227-84-2 | 20mg |

$148.5 | 2023-09-07 |

2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

2034227-84-2 (2-(4-bromophenyl)-N-(5-cyclopropylpyridin-3-yl)methylacetamide) 関連製品

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量